Miscanthoside

Übersicht

Beschreibung

Eriodictyol-7-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, particularly in citrus fruits and medicinal herbs. It is known for its yellow crystalline appearance and solubility in water and ethanol. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eriodictyol-7-O-glucoside can be synthesized through the glycosylation of eriodictyol. The process involves the use of glycosyltransferases, which transfer a glucose molecule to the hydroxyl group at the 7th position of eriodictyol. This reaction typically requires UDP-glucose as the glycosyl donor and is carried out under mild conditions to preserve the integrity of the flavonoid structure .

Industrial Production Methods: Industrial production of eriodictyol-7-O-glucoside often involves extraction from plant sources. The dried and ground plant material is subjected to solvent extraction using ethanol or water. The extract is then concentrated and purified through crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eriodictyol-7-O-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Ester oder Ether führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid oder Alkylhalogenide werden für Veresterungs- und Veretherungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Flavonoidderivate.

Reduktion: Dihydroflavonoide.

Substitution: Ester und Ether von Eriodictyol-7-O-glucosid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Miscanthoside exhibits several biological activities that make it a candidate for pharmacological applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. For instance, in one study, this compound exhibited a strong inhibition of lipid peroxidation in linoleic acid emulsion systems, with an effectiveness comparable to standard antioxidants like α-tocopherol .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial agents .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines was highlighted in studies focusing on chronic inflammatory conditions .

Agricultural Applications

In agricultural research, this compound's role extends to enhancing crop resilience and productivity:

- Bioenergy Crop Enhancement : Miscanthus species, particularly Miscanthus × giganteus, are being genetically modified to improve biomass yield and stress tolerance. The application of precision gene-editing techniques like CRISPR/Cas9 allows for targeted modifications that enhance the plant's ability to thrive under suboptimal conditions, thereby increasing its viability as a bioenergy crop .

- Carbon Sequestration : Miscanthus species are recognized for their high carbon sequestration potential. Research shows that improved planting techniques can significantly increase biomass production during the establishment phase, enhancing the crop's ability to store carbon and contribute to climate change mitigation efforts .

Biotechnology Applications

This compound is also being explored within biotechnological contexts:

- Metabolite Production : The genetic modification of Miscanthus can lead to increased production of valuable secondary metabolites like this compound itself. This could pave the way for sustainable production methods for natural compounds used in pharmaceuticals and nutraceuticals .

- Gene Editing Research : Recent advancements in gene editing have demonstrated the potential for creating miscanthus varieties with enhanced traits such as drought resistance and improved nutrient use efficiency. These developments are crucial for adapting crops to changing environmental conditions and improving agricultural sustainability .

Case Studies

Wirkmechanismus

Eriodictyol-7-O-glucoside exerts its effects through various molecular pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes via the Nrf2/ARE pathway.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Neuroprotective Activity: It protects neuronal cells by reducing oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Eriodictyol-7-O-glucosid ist einzigartig unter den Flavonoidglykosiden aufgrund seiner spezifischen Glykosylierung an der 7. Position. Ähnliche Verbindungen sind:

Luteolin-7-O-glucosid: Ein weiteres Flavonoidglycosid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol-7-O-glucosid: Bekannt für seine anticancerogenen und kardioprotektiven Wirkungen.

Quercetin-7-O-glucosid: Zeigt starke antioxidative und entzündungshemmende Aktivitäten.

Eriodictyol-7-O-glucosid zeichnet sich durch seine starken neuroprotektiven und kardioprotektiven Wirkungen aus, was es zu einer wertvollen Verbindung für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Miscanthoside, also known as Eriodictyol-7-O-glucoside, is a flavonoid glycoside predominantly found in various plant species, including those from the Dracocephalum genus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.

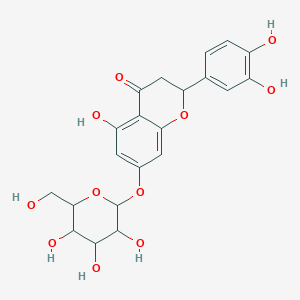

Chemical Structure

This compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 450.39 g/mol

The structural formula indicates the presence of a flavonoid backbone with a glucose moiety attached at the 7-position, which is crucial for its biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.

- DPPH Scavenging Activity : In vitro studies demonstrated that this compound possesses a high DPPH radical scavenging capacity, comparable to standard antioxidants like ascorbic acid and α-tocopherol .

2. Cytotoxic Effects

Research indicates that this compound has notable cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- K562 (leukemia)

The IC values for these cell lines indicate that this compound can inhibit cell proliferation effectively. For instance, an IC of approximately 34.6 µg/mL was reported for MCF-7 cells .

3. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various experimental models .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against both bacterial and fungal strains.

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) comparable to traditional antifungal agents .

5. Antihyperglycemic Activity

Recent studies suggest that this compound may also possess antihyperglycemic properties, making it a potential candidate for managing diabetes mellitus .

Table of Biological Activities of this compound

Detailed Research Findings

- Antioxidant Mechanism : The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased caspase activity and DNA fragmentation .

- Inflammatory Pathway Modulation : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .

- Potential Therapeutic Applications : Given its diverse biological activities, this compound is being explored for potential therapeutic applications in cancer treatment, management of inflammatory diseases, and metabolic disorders like diabetes.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHNDRXYHOLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miscanthoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38965-51-4 | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Miscanthoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 216 °C | |

| Record name | Miscanthoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.